Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate
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Overview
Description
Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate, also known as TBOC, is a chemical compound that is widely used in scientific research. It is a carbamate derivative that is commonly used as a protecting group in organic synthesis. TBOC is widely used in the synthesis of peptides and other biomolecules.
Mechanism of Action
Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate acts as a protecting group by blocking the amine group of amino acids. This prevents unwanted reactions from occurring during the synthesis of peptides and other biomolecules. This compound can be removed using a variety of methods, including treatment with acid or base.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used solely as a protecting group in organic synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate as a protecting group is its ease of removal. This compound can be removed using a variety of methods, including treatment with acid or base. This compound is also stable under a wide range of conditions, making it a versatile protecting group for use in organic synthesis.
One limitation of using this compound is that it can be difficult to remove in some cases. This can lead to unwanted side reactions and reduced yields. Additionally, this compound can be expensive compared to other protecting groups.
Future Directions
There are several potential future directions for the use of Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate in scientific research. One area of interest is the development of new methods for the synthesis of peptides and other biomolecules using this compound as a protecting group. Another area of interest is the use of this compound in the synthesis of drug candidates and other pharmaceuticals.
In conclusion, this compound, or this compound, is a widely used protecting group in organic synthesis. It is commonly used in the synthesis of peptides, proteins, and other biologically active molecules. This compound is stable under a wide range of conditions and can be removed using a variety of methods. While there are some limitations to its use, this compound remains a valuable tool for scientists and researchers in a variety of fields.
Synthesis Methods
Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate can be synthesized using a variety of methods. One of the most common methods involves the reaction of tert-butyl carbamate with 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylmethyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Scientific Research Applications
Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate is widely used in scientific research as a protecting group for amino acids and other biomolecules. It is commonly used in the synthesis of peptides, proteins, and other biologically active molecules. This compound is also used in the synthesis of drug candidates and other pharmaceuticals.
properties
IUPAC Name |
tert-butyl N-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10-17-13(21-18-10)12-7-5-11(6-8-12)9-16-14(19)20-15(2,3)4/h11-12H,5-9H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOIFSODZSGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(CC2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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